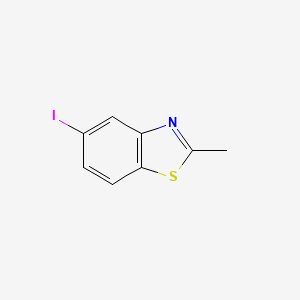

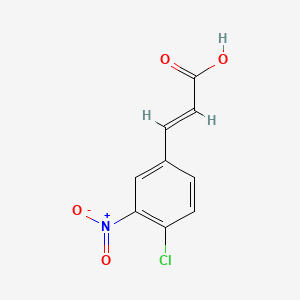

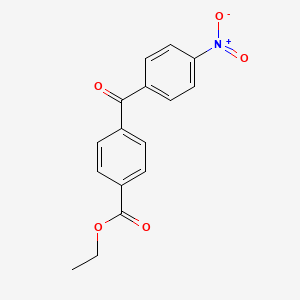

![molecular formula C12H11FN2OS B1298514 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-69-6](/img/structure/B1298514.png)

1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has been extensively studied using both experimental and theoretical methods. The optimized molecular structures and vibrational frequencies have been investigated, with geometrical parameters found to be in agreement with X-ray diffraction (XRD) data. Notably, the stability of these molecules is attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis. The HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecule, indicates that the negative charge is predominantly located over the carbonyl group, while the positive regions are over the aromatic rings. This charge distribution is crucial for understanding the reactivity of the molecule .

Synthesis Analysis

Although the synthesis details of 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone are not provided in the given data, the related compounds have been synthesized and characterized, suggesting that similar synthetic routes could be applicable. The synthesis of such compounds typically involves multi-step reactions that may include the formation of intermediates such as pyrazolines and subsequent functional group transformations .

Chemical Reactions Analysis

The chemical reactivity of the compounds is influenced by the presence of electronegative atoms and groups, such as the fluorine atom and the carbonyl group. The fluorine atom, being highly electronegative, can affect the electron density distribution in the molecule, making certain positions more reactive. The carbonyl group, due to its negative charge, is identified as the most reactive part of the molecule, which could undergo various chemical reactions such as nucleophilic addition or condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the carbonyl group and the fluorine atom contributes to the overall electronegativity and could influence properties such as solubility, boiling point, and melting point. The first hyperpolarizability of these molecules has been calculated, indicating their potential role in nonlinear optics due to their ability to interact with light in a non-linear manner. The molecular electrostatic potential (MEP) analysis shows that the negative charge is concentrated around the carbonyl group, which could have implications for intermolecular interactions and solvation .

科学的研究の応用

Anticancer Potential

A study explored the synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar compound as a building block, showing promising antitumor activities against MCF-7 tumor cells, indicating potential anticancer applications (Mahmoud et al., 2021). Furthermore, novel derivatives of 1,3,4-oxadiazole compounds have been synthesized and showed significant cytotoxicity on Caco-2 cell lines, highlighting their potential in cancer treatment (Adimule et al., 2014). Another study synthesized thiazolyl-chalcones with considerable efficacy against various cancer cell lines, suggesting further research into their anticancer properties (Shi et al., 2010).

Antimicrobial and Antifungal Activities

Compounds related to the specified chemical structure have been investigated for their antimicrobial and antifungal properties. For instance, new thiazolyl-1,2,3-triazolyl-alcohol derivatives were found to exhibit promising antifungal activity against A. niger, and good antibacterial activity against S. albus, suggesting potential as antimicrobial agents (Jagadale et al., 2020). Another study highlighted the synthesis of novel imidazo[2,1-b]thiazole derivatives, demonstrating good antibacterial and antimalarial activities, thus indicating their potential use in treating infections and malaria (Vekariya et al., 2017).

特性

IUPAC Name |

1-[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-7-11(8(2)16)17-12(14-7)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOLFFPQZMWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193634 |

Source

|

| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |

CAS RN |

952183-69-6 |

Source

|

| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

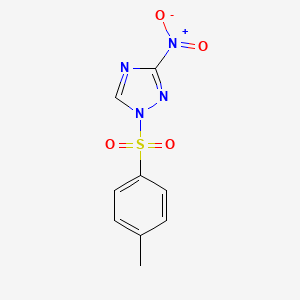

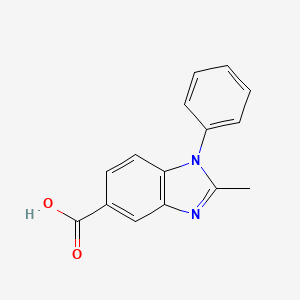

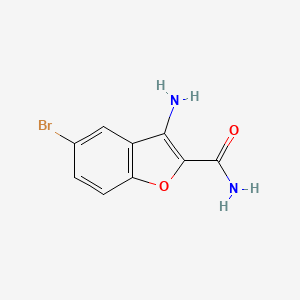

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

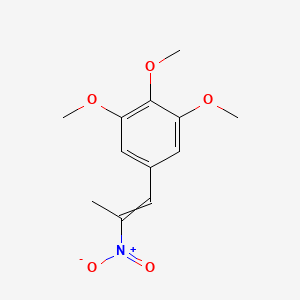

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

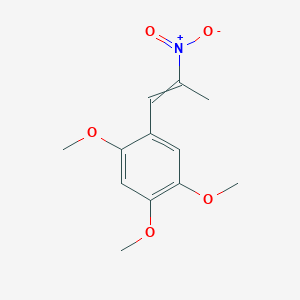

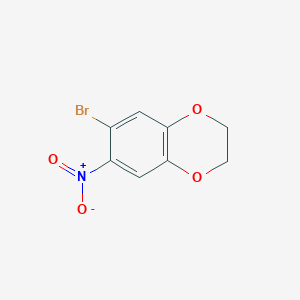

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)